7-[2-(benzyloxy)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one
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Overview
Description
7-[2-(benzyloxy)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one is a complex organic compound with a unique structure that combines a benzyloxyphenyl group with a dihydrothienopyridinone core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-(benzyloxy)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one typically involves multi-step organic reactions. One common method includes the formation of the thienopyridinone core followed by the introduction of the benzyloxyphenyl group. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing cost-effective processes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-[2-(benzyloxy)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides or alkyl groups.
Scientific Research Applications
7-[2-(benzyloxy)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 7-[2-(benzyloxy)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-[2-(benzyloxy)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one include other thienopyridinone derivatives and benzyloxyphenyl-containing molecules. These compounds share structural similarities and may exhibit comparable biological activities.
Uniqueness
What sets this compound apart is its unique combination of functional groups and its potential for diverse applications. Its specific structure allows for targeted interactions with biological molecules, making it a valuable compound in medicinal chemistry and other research fields.
Properties
Molecular Formula |
C20H17NO2S |
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Molecular Weight |
335.4 g/mol |
IUPAC Name |
7-(2-phenylmethoxyphenyl)-6,7-dihydro-4H-thieno[3,2-b]pyridin-5-one |
InChI |
InChI=1S/C20H17NO2S/c22-19-12-16(20-17(21-19)10-11-24-20)15-8-4-5-9-18(15)23-13-14-6-2-1-3-7-14/h1-11,16H,12-13H2,(H,21,22) |
InChI Key |
BJQCZKDSMSMTPL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(C=CS2)NC1=O)C3=CC=CC=C3OCC4=CC=CC=C4 |
Origin of Product |
United States |
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